Acetic acid--(1S,4S)-cyclohex-2-ene-1,4-diol (2/1)
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Overview
Description
Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol is a compound that combines the properties of acetic acid and a cyclohexene diol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The cyclohexene diol component introduces a cyclic structure with two hydroxyl groups, adding complexity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol can be achieved through regioselective acetylation of primary hydroxy groups in thioglycoside derivatives with gluco- and galacto-configurations. This process involves treatment with aqueous or anhydrous acetic acid at elevated temperatures (80–118°C), avoiding complex and costly manipulations with protective groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acetic anhydride or acetyl chloride in the presence of a base.
Major Products
Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of cyclohexane-1,4-diol.
Substitution: Formation of acetylated derivatives.
Scientific Research Applications
Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in regioselective acetylation reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups and a double bond. The hydroxyl groups can form hydrogen bonds, making the compound a good candidate for reactions involving nucleophiles and electrophiles. The double bond in the cyclohexene ring can undergo addition reactions, further expanding its reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diol: Lacks the double bond present in acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol.
Cyclohexane-1,4-dione: Contains ketone groups instead of hydroxyl groups.
Cyclohexane-1,4-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol is unique due to the combination of a double bond and hydroxyl groups in a cyclic structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
78776-44-0 |
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Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C6H10O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-2,5-8H,3-4H2;2*1H3,(H,3,4)/t5-,6-;;/m1../s1 |
InChI Key |
IFTUVSFGWAKOIZ-BNTLRKBRSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@@H](C=C[C@H]1O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(C=CC1O)O |
Origin of Product |
United States |
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